H2-003
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Overview
Description
H2-003 is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a benzamido group, a sec-butylamino group, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2-003 involves multiple steps. One common approach is the condensation of a furan-2-ylmethylamine with a pyrrolopyridine derivative, followed by the introduction of the benzamido and sec-butylamino groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
H2-003 can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamido group can be reduced to form the corresponding amine.
Substitution: The sec-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
H2-003 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of H2-003 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzamido-methyl-3-hydroxy-butyrate: A compound with a similar benzamido group but different structural features.
Furan-2-methyl: A simpler compound with a furan ring but lacking the complex pyrrolopyridine structure.
Uniqueness
H2-003 is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.
Properties
CAS No. |
1060438-30-3 |
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Molecular Formula |
C25H26N4O4 |
Molecular Weight |
446.5 |
IUPAC Name |
methyl 3-benzamido-5-(butan-2-ylamino)-1-(furan-2-ylmethyl)pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C25H26N4O4/c1-4-16(2)27-18-13-20-21(28-24(30)17-9-6-5-7-10-17)22(25(31)32-3)29(23(20)26-14-18)15-19-11-8-12-33-19/h5-14,16,27H,4,15H2,1-3H3,(H,28,30) |
InChI Key |
LDIDJPZRWAUNLN-UHFFFAOYSA-N |
SMILES |
CCC(C)NC1=CC2=C(N=C1)N(C(=C2NC(=O)C3=CC=CC=C3)C(=O)OC)CC4=CC=CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H2-003; H2 003; H2003; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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